6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
Overview
Description
6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate is an organic compound with the molecular formula C12H11F3O4S and a molecular weight of 308.27 g/mol . It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6-position and a trifluoromethanesulfonate group at the 1-position of the dihydronaphthalene ring . This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 6-methoxy-3,4-dihydronaphthalen-1-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent decomposition of the reactants . The product is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, industrial methods may involve more rigorous purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dihydronaphthalene ring can be reduced to form tetrahydronaphthalene derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include tetrahydronaphthalene derivatives.
Scientific Research Applications
6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: It is employed in the development of advanced materials, including polymers and liquid crystals.
Organic Synthesis: It serves as a versatile building block for the construction of complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions . The trifluoromethanesulfonate group is highly electron-withdrawing, making the carbon atom it is attached to more susceptible to nucleophilic attack . This property is exploited in various synthetic transformations to introduce different functional groups into the naphthalene ring .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3,4-dihydronaphthalen-1-yl tosylate: Similar structure but with a tosylate group instead of a trifluoromethanesulfonate group.
6-Methoxy-3,4-dihydronaphthalen-1-yl mesylate: Similar structure but with a mesylate group instead of a trifluoromethanesulfonate group.
Uniqueness
6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which is a better leaving group compared to tosylate and mesylate groups . This makes it more reactive in nucleophilic substitution reactions, allowing for more efficient and selective transformations .
Properties
IUPAC Name |
(6-methoxy-3,4-dihydronaphthalen-1-yl) trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4S/c1-18-9-5-6-10-8(7-9)3-2-4-11(10)19-20(16,17)12(13,14)15/h4-7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCIQMZAAKHVBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CCC2)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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